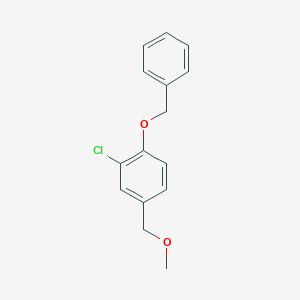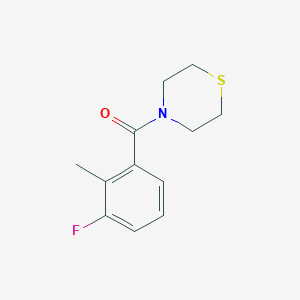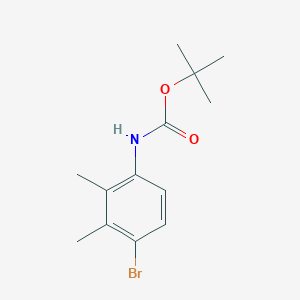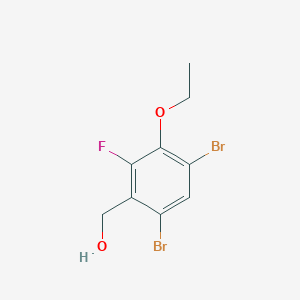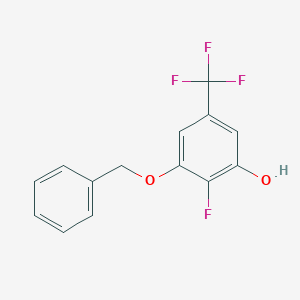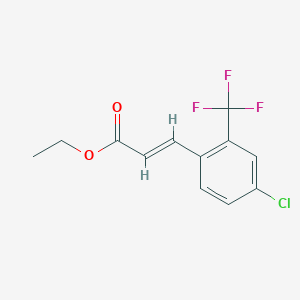
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, also known as ETCPA, is a chemical compound that has been used in a variety of scientific research applications. It has been used as a reagent in a number of chemical syntheses, as a catalyst in biochemical reactions, and as a substrate in physiological studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate involves the reaction of ethyl acrylate with 4-chloro-2-(trifluoromethyl)benzaldehyde in the presence of a base to form the corresponding aldol product. The aldol product is then dehydrated to form the desired (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate.
Starting Materials
Ethyl acrylate, 4-chloro-2-(trifluoromethyl)benzaldehyde, Base (e.g. NaOH, KOH)
Reaction
Step 1: Ethyl acrylate is added to a solution of 4-chloro-2-(trifluoromethyl)benzaldehyde in the presence of a base (e.g. NaOH, KOH)., Step 2: The reaction mixture is stirred at room temperature for several hours until the aldol product is formed., Step 3: The aldol product is then dehydrated by heating the reaction mixture under reflux in the presence of a dehydrating agent (e.g. sulfuric acid) to form the desired (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate., Step 4: The product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate has been used in a variety of scientific research applications. It has been used as a reagent in a number of chemical syntheses, as a catalyst in biochemical reactions, and as a substrate in physiological studies. It has also been used as a model compound for studying the properties of other compounds, such as the properties of polymersization.
Mecanismo De Acción
The mechanism of action of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to other compounds in order to form chemical bonds. This is believed to be the primary mechanism of action for (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate in chemical syntheses and biochemical reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate are not well understood. However, it is believed that the compound may have some effect on the activity of enzymes and other proteins in the body. It is also possible that (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate may have some effect on the metabolism of other compounds, such as hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate has several advantages as a reagent in laboratory experiments. It is a relatively stable compound and is not easily degraded under normal laboratory conditions. It is also relatively inexpensive and readily available, making it an attractive option for laboratory experiments. However, it is important to note that (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is a relatively reactive compound and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research involving (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate. One potential direction is to investigate the biochemical and physiological effects of the compound on different organisms. Additionally, further research could be done to investigate the mechanism of action of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate and to identify potential applications for the compound in the pharmaceutical and biotechnological fields. Finally, further research could be done to investigate the potential uses of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate as a catalyst in chemical syntheses and biochemical reactions.
Propiedades
IUPAC Name |
ethyl (E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(13)7-10(8)12(14,15)16/h3-7H,2H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXUHVQGQNDCC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

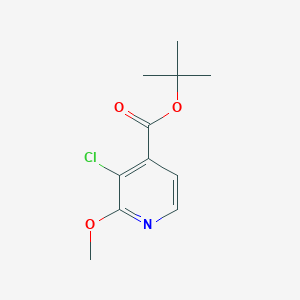
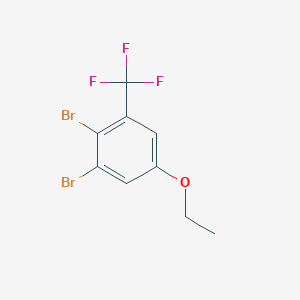


![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)
